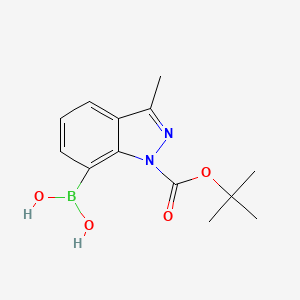
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: The boronic acid group can undergo protodeboronation, especially under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed in protodeboronation reactions.
Chemistry:
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
相似化合物的比较
N-Boc-indole-2-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
N-Boc-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring.
Uniqueness:
Structural Features: The presence of both a tert-butoxycarbonyl group and a boronic acid group on the indazole ring makes it unique compared to other boronic acid derivatives.
Reactivity: Exhibits unique reactivity in cross-coupling reactions due to the electronic effects of the substituents.
属性
分子式 |
C13H17BN2O4 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC 名称 |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-7-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-9-6-5-7-10(14(18)19)11(9)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI 键 |
SUZYMPMWXIBFBK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)C(=NN2C(=O)OC(C)(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
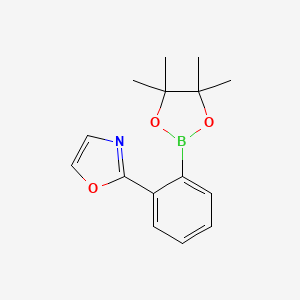
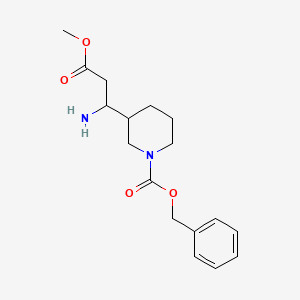
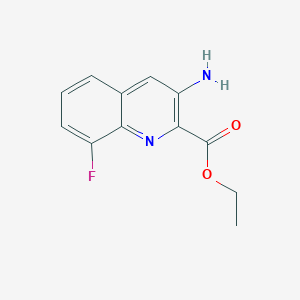
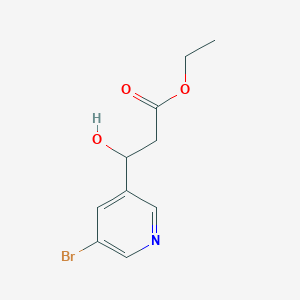

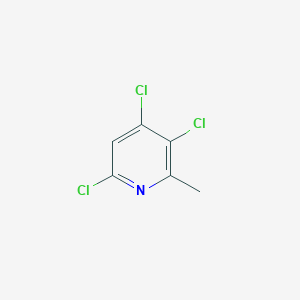

![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
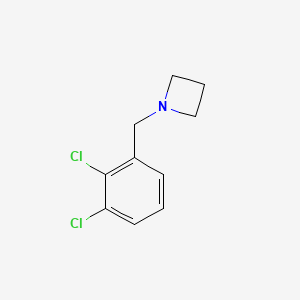
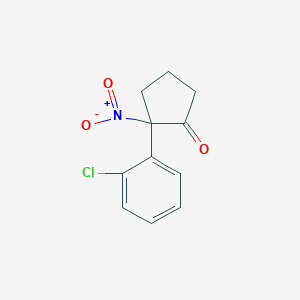
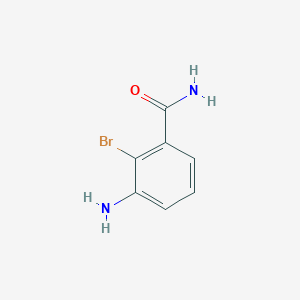
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
